Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-bromo-2-(2,6-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(10)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJTWMYNRYPGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77583-73-4 | |
| Record name | methyl 2-bromo-2-(2,6-dichlorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate typically involves the bromination of 2,6-dichlorophenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenylacetates.
Reduction: 2,6-dichlorophenylethanol.
Oxidation: 2,6-dichlorophenylacetic acid.
Scientific Research Applications
Pharmaceutical Applications
1. Antiplatelet Agents:
Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate serves as an intermediate in the synthesis of Clopidogrel Hydrogensulfate, a widely used antiplatelet drug. This compound plays a crucial role in preventing thrombotic events in patients with acute coronary syndrome and those undergoing stent implantation . The synthesis process is efficient due to the favorable reaction conditions and high yield associated with this compound.
2. G-Secretase Inhibitors:
This compound is also utilized in developing g-secretase inhibitors, which are important for treating Alzheimer's disease. The ability to modify its structure allows for the creation of various analogs that can effectively inhibit the enzyme responsible for amyloid-beta production .
Agricultural Applications
This compound is recognized for its potential as an agricultural chemical. Its derivatives have been explored for use as herbicides and pesticides, providing effective control over various plant pathogens and pests. The brominated structure enhances its biological activity, making it a valuable candidate in crop protection formulations .
Data Tables
| Compound Name | Activity Type | Reference |
|---|---|---|
| Clopidogrel Hydrogensulfate | Antiplatelet Agent | |
| G-secretase Inhibitors | Alzheimer's Treatment |
Case Studies
Case Study 1: Clopidogrel Synthesis
In a study published by researchers focusing on antiplatelet drugs, this compound was synthesized via a streamlined process using Lewis acid catalysis. The resulting Clopidogrel exhibited enhanced efficacy compared to other antiplatelet agents due to its selective inhibition properties .
Case Study 2: Agricultural Efficacy
Research conducted on the agricultural applications of this compound demonstrated significant effectiveness against common pests when formulated as part of a pesticide mixture. Field trials indicated a reduction in pest populations by over 70%, showcasing its potential as a viable alternative to existing chemical controls .
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Diclofenac (C₁₄H₁₀Cl₂NNaO₂)
Structural Features: Sodium diclofenac is the sodium salt of 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid, featuring a carboxylate group instead of an ester and an amino bridge linking the phenyl rings . Physicochemical Properties:
Applications: Sodium diclofenac is a non-steroidal anti-inflammatory drug (NSAID), whereas the brominated ester may serve as a synthetic intermediate due to its electrophilic bromine atom . Hazards: Sodium diclofenac is classified as irritating to skin and eyes, while the brominated ester’s hazards are less documented but may involve similar risks .
Methyl Ester of Diclofenac (C₁₅H₁₁Cl₂NO₂)
Structural Features: This compound (CAS 15307-78-5) retains the 2,6-dichlorophenyl and amino-phenyl groups of diclofenac but replaces the carboxylate with a methyl ester . Comparison:
| Property | Methyl Ester of Diclofenac | Target Compound |
|---|---|---|
| Functional Groups | Ester, amino | Ester, bromine |
| Reactivity | Less electrophilic | Highly reactive (Br) |
| Applications | Pharmaceutical intermediate | Alkylation agent |
The absence of bromine in the methyl ester of diclofenac reduces its utility in nucleophilic substitution reactions compared to the target compound .
2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)
Structural Features: This compound (CAS 2632-13-5) shares a bromine atom but differs in backbone structure, featuring an acetophenone core with a methoxy group . Key Differences:
The acetophenone derivative is used in organic synthesis, whereas the target compound’s dichlorophenyl group may enhance steric hindrance in reactions .
2,6-Dichlorophenylacetic Acid (C₈H₆Cl₂O₂)
Structural Features : The carboxylic acid derivative (CAS 6575-24-2) lacks both the bromine atom and ester group .
Comparison :
| Property | 2,6-Dichlorophenylacetic Acid | Target Compound |
|---|---|---|
| Acidity | High (pKa ~3–4) | Neutral (ester) |
| Applications | NSAID precursor | Synthetic intermediate |
The carboxylic acid’s ionic character under physiological conditions contrasts with the ester’s lipophilicity, affecting bioavailability .
Methyl 2-Phenylacetoacetate (C₁₁H₁₂O₃)
Structural Features : This ester (CAS 16648-44-5) contains a phenylacetoacetate group without halogen substituents .
Key Differences :
| Property | Methyl 2-Phenylacetoacetate | Target Compound |
|---|---|---|
| Halogen Content | None | 2 Cl, 1 Br |
| Reactivity | Keto-ester enolate chemistry | Electrophilic Br |
The absence of halogens limits its use in halogen-specific reactions compared to the brominated target compound .
Biological Activity
Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate (CAS Number: 77583-73-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7BrCl2O2
- Molecular Weight : 297.96 g/mol
- Structural Characteristics : The presence of a bromo substituent and a dichlorophenyl group enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and drug development.
Synthesis Methods
This compound can be synthesized via several methods, including:
- Transesterification : Involves the reaction of 2-bromo-2-(2,6-dichlorophenyl)acetic acid with methanol in the presence of a Lewis acid catalyst.
- Bromination and Esterification : Alternative synthetic routes that yield the desired compound while maintaining its structural integrity.
The biological activity of this compound is primarily attributed to its electrophilic nature. The bromo group allows for nucleophilic attacks by various biological targets, including enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis.
- Signal Transduction Modulation : By interacting with cellular receptors, it may influence various signaling pathways within cells .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains with promising results:
- Minimum Inhibitory Concentration (MIC) values suggest effective bacteriostatic properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 46.9 |
| Escherichia coli | 93.7 |
These findings highlight the compound's potential as an antibacterial agent in pharmaceutical applications .
Anti-inflammatory Activity
In preclinical studies, this compound demonstrated significant anti-inflammatory effects:
- Experimental Model : Inflammation induced by acetic acid in mice showed a marked reduction in pain response when treated with varying doses of the compound.
| Dosage Group | Dosage (mg/kg) | Pain Response (Mean ± SD) |
|---|---|---|
| Control | - | 14.30 ± 3.18 |
| Low Dose | 32 | 6.28 ± 1.56 |
| Medium Dose | 64 | 4.98 ± 2.78 |
| High Dose | 128 | 5.50 ± 3.61 |
Statistical analysis confirmed that all treatment groups exhibited significant differences compared to the control group (p < 0.01), indicating strong analgesic properties .
Case Studies
- Pharmacological Characterization : A study published in ACS Publications characterized the pharmacokinetic profiles of related compounds, providing insights into absorption and distribution characteristics that could inform the therapeutic use of this compound in clinical settings .
- Comparative Studies on Biological Activity : Research comparing various dichloro-substituted acetamides indicated that compounds similar to this compound exhibited enhanced biological activity due to structural modifications that favor receptor interactions and enzyme inhibition .
Q & A
Q. How to design a stability-indicating assay for this compound in formulation matrices?
- Forced degradation : Expose to heat (40–60°C), UV light, and oxidative stress (H₂O₂).
- Analytical setup : Use UPLC-PDA with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
